molecular formula C12H13BrO3 B14913374 4-Bromophenacyl butanoate

4-Bromophenacyl butanoate

Cat. No.: B14913374
M. Wt: 285.13 g/mol
InChI Key: RALLTEHXOOWFSX-UHFFFAOYSA-N
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Description

4-Bromophenacyl butanoate is an organic compound with the molecular formula C12H13BrO3. It is an ester derived from 4-bromophenacyl alcohol and butanoic acid. This compound is known for its applications in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenacyl butanoate can be synthesized through the esterification reaction between 4-bromophenacyl alcohol and butanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenacyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenacyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: 4-Bromophenacyl butanoic acid.

    Reduction: 4-Bromophenacyl butanol.

    Substitution: Various substituted phenacyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenacyl butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.

    Biology: The compound is employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromophenacyl butanoate involves its interaction with specific molecular targets. In biochemical assays, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The bromine atom in the phenacyl group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromophenyl butanoate
  • Methyl 4-bromophenyl butanoate
  • Propyl 4-bromophenyl butanoate

Uniqueness

4-Bromophenacyl butanoate is unique due to the presence of the bromine atom in the phenacyl group, which imparts specific reactivity patterns. This makes it a valuable intermediate in the synthesis of brominated aromatic compounds and enhances its utility in various chemical transformations.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] butanoate

InChI

InChI=1S/C12H13BrO3/c1-2-3-12(15)16-8-11(14)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

RALLTEHXOOWFSX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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